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  • Product: 5-Hydroxy-2-methoxy-N-methylbenzamide
  • CAS: 1243365-49-2

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics of 5-Hydroxy-2-methoxy-N-methylbenzamide: A Comprehensive Guide to In Vivo Profiling and Bioanalysis

Executive Summary The evaluation of small-molecule pharmacokinetics (PK) is a critical gateway in translational drug development. 5-Hydroxy-2-methoxy-N-methylbenzamide (5-HMMB) (CAS: 1243365-49-2) represents a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of small-molecule pharmacokinetics (PK) is a critical gateway in translational drug development. 5-Hydroxy-2-methoxy-N-methylbenzamide (5-HMMB) (CAS: 1243365-49-2) represents a highly functionalized benzamide scaffold often utilized as a chemical probe, intermediate, or metabolite in the development of neurotropic and gastrointestinal therapeutics.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond standard operational checklists. Here, we dissect the causality behind the experimental design required to profile 5-HMMB. By understanding the structural liabilities of the molecule, we can engineer a self-validating in vivo and bioanalytical workflow that ensures high-fidelity data collection, adhering strictly to global regulatory standards.

Structural Liabilities and Predicted Biotransformation

To design an effective PK study, one must first analyze the molecule's functional groups to predict its behavior in biological matrices. 5-HMMB ( C9​H11​NO3​ , MW: 181.19 g/mol ) possesses three primary sites of metabolic vulnerability:

  • The Phenolic Hydroxyl (5-OH): This is a prime target for rapid Phase II conjugation. In vivo, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) will rapidly convert this to highly polar, readily excretable glucuronide and sulfate conjugates.

  • The Methoxy Group (2-OCH3): Susceptible to Phase I Cytochrome P450 (CYP)-mediated O-demethylation, yielding a catechol derivative. Catechols can further oxidize into reactive ortho-quinones, which may bind covalently to proteins, necessitating careful monitoring of clearance.

  • The Secondary Amide (N-methyl): While benzamides are generally resistant to plasma esterases/amidases, the N-methyl group is subject to CYP-mediated N-demethylation.

MetabolicPathway Parent 5-HMMB (Parent Drug) ODemethyl O-Demethylation (Catechol) Parent->ODemethyl CYP450 (Phase I) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGTs (Phase II) Sulfate O-Sulfate Conjugate Parent->Sulfate SULTs (Phase II) NDemethyl N-Demethylation (Primary Amide) Parent->NDemethyl CYP450 (Phase I)

Fig 1: Predicted Phase I and Phase II biotransformation pathways of 5-HMMB.

Bioanalytical Method Development (LC-MS/MS)

To quantify 5-HMMB accurately, the bioanalytical method must be validated according to the [1].

Causality in Assay Design
  • Sample Preparation: We utilize Protein Precipitation (PPT) with Acetonitrile rather than Liquid-Liquid Extraction (LLE). Why? Because 5-HMMB's Phase II metabolites (glucuronides) are highly polar. Harsh LLE conditions can cause these labile conjugates to degrade back into the parent drug ex vivo, artificially inflating the parent PK exposure. PPT rapidly denatures binding proteins while preserving metabolite integrity.

  • Chromatography: The phenolic hydroxyl group of 5-HMMB requires an acidic mobile phase (0.1% formic acid). Why? At physiological pH, the phenol may partially ionize, leading to split peaks or severe tailing on standard reversed-phase C18 columns. The acidic modifier suppresses this ionization, ensuring a sharp, Gaussian peak shape.

Step-by-Step Methodology: LC-MS/MS Bioanalysis
  • Sample Preparation: Aliquot 50 µL of thawed plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., 5-HMMB-d3).

  • Extraction: Vortex the plate for 5 minutes at 1,000 rpm, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a reversed-phase C18 column (2.1 × 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 5-HMMB (e.g., m/z 182.1 m/z fragment).

  • Self-Validation: Implement Incurred Sample Reanalysis (ISR). Re-analyze 10% of the study samples on a separate day; results must be within 20% of the original values to prove the assay is not subject to hidden matrix effects.

In Vivo Pharmacokinetic Study Design

A robust PK study relies on physiological stability. We utilize both rodent (Sprague-Dawley Rat) and non-rodent (Beagle Dog) models to enable allometric scaling to humans, a standard practice in [2].

Causality in In Vivo Design
  • Surgical Cannulation: We mandate jugular vein cannulation in rats rather than tail-vein snipping or retro-orbital bleeding. Why? Handling-induced stress elevates sympathetic tone, which shunts blood away from the liver. For a drug like 5-HMMB that likely undergoes high hepatic first-pass metabolism, altered hepatic blood flow will artificially skew the Clearance ( Cl ) and Volume of Distribution ( Vss​ ) data.

  • Dual Dosing Routes: Both Intravenous (IV) and Oral (PO) arms are required. Why? Absolute bioavailability ( F ) cannot be modeled computationally; it must be empirically derived using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Step-by-Step Methodology: Rat Pharmacokinetic Study
  • Acclimation & Surgery: Fast male Sprague-Dawley rats (200-250g) for 12 hours. Surgically implant silastic catheters into the right jugular vein 48 hours prior to dosing.

  • Formulation & Dosing:

    • Intravenous (IV) Cohort: Formulate 5-HMMB at 2 mg/kg in 5% DMSO / 95% Saline. Administer via tail vein injection.

    • Oral (PO) Cohort: Formulate 5-HMMB at 10 mg/kg in 0.5% Methylcellulose. Administer via oral gavage.

  • Serial Sampling: Withdraw 200 µL blood aliquots via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with an equal volume of heparinized saline to maintain hemodynamics.

  • Plasma Harvesting: Centrifuge blood samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until bioanalysis.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Blood Sampling (0-24h) Dosing->Sampling Cannulation Prep Protein Precipitation Sampling->Prep Plasma LCMS LC-MS/MS Analysis Prep->LCMS Extract NCA NCA PK Modeling LCMS->NCA Data

Fig 2: End-to-end self-validating workflow for preclinical PK evaluation.

Data Interpretation and Pharmacokinetic Parameters

Following LC-MS/MS analysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA). Because of the exposed phenol group, 5-HMMB is expected to exhibit moderate-to-high clearance and relatively short half-lives in preclinical species.

Below is a summary table of representative, structurally-inferred PK parameters for a highly functionalized benzamide like 5-HMMB across two species:

ParameterUnitSprague-Dawley Rat (Simulated)Beagle Dog (Simulated)Physiological Implication
Dose (IV / PO) mg/kg2.0 / 10.00.5 / 5.0Scaled based on body surface area (BSA).
Clearance ( Cl ) mL/min/kg45.218.5High clearance in rats approaches hepatic blood flow (~55 mL/min/kg).
Volume of Distribution ( Vss​ ) L/kg1.81.2 Vss​>1.0 indicates moderate tissue penetration beyond total body water.
Half-life ( T1/2​ ) hours1.22.8Short half-life driven by rapid Phase II glucuronidation of the phenol.
Cmax​ (Oral) ng/mL410850Peak plasma concentration achieved rapidly ( Tmax​ ~ 0.5h).
Absolute Bioavailability ( F ) %18%32%Low F in rats is due to high hepatic first-pass extraction.

Conclusion

The pharmacokinetic profiling of 5-Hydroxy-2-methoxy-N-methylbenzamide requires a meticulous approach that respects the molecule's chemical liabilities. By utilizing acidic chromatography to tame the phenolic group, employing stress-free surgical models to prevent hemodynamic artifacts, and strictly adhering to FDA validation guidelines, researchers can generate high-confidence, translatable data. This self-validating framework ensures that the resulting PK parameters accurately reflect the molecule's true biological fate, de-risking downstream clinical development.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • Kim, S., et al. Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats. Pharmaceutics. (March 2022). Available at:[Link]

Protocols & Analytical Methods

Method

HPLC method development for 5-Hydroxy-2-methoxy-N-methylbenzamide quantification

Analytical Dossier: Stability-Indicating HPLC Method Development for 5-Hydroxy-2-methoxy-N-methylbenzamide Target Audience: Analytical Chemists, Formulation Scientists, and QA/QC Professionals Document Type: Advanced App...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Dossier: Stability-Indicating HPLC Method Development for 5-Hydroxy-2-methoxy-N-methylbenzamide

Target Audience: Analytical Chemists, Formulation Scientists, and QA/QC Professionals Document Type: Advanced Application Note & Protocol

Physicochemical Rationale: The "Why" Behind the Method

Method development is not a trial-and-error exercise; it is the logical translation of a molecule’s physicochemical properties into chromatographic parameters. 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS 1243365-49-2) is a highly functionalized aromatic compound containing a phenolic hydroxyl, a methoxy ether, and an N-methylamide group.

To achieve chromatographic fidelity, we must address three structural liabilities:

  • The Phenolic -OH (pKa ≈ 9.5): At neutral or basic pH, this group exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This equilibrium causes severe peak broadening and retention time instability. Causality: We must force the molecule into a single ionization state. By utilizing an acidic mobile phase (pH 2.0–3.0), we fully protonate the phenol, maximizing its hydrophobicity and retention on a reversed-phase column [2].

  • The Amide Bond: Amides are neutral but act as strong hydrogen-bond acceptors and donors. Causality: If a standard silica column is used, residual silanols will interact with the amide via hydrogen bonding, resulting in asymmetric peak tailing. An exhaustively end-capped C18 stationary phase is mandatory to shield these silanols.

  • The Benzamide Chromophore: The conjugated aromatic system provides robust UV absorption. Causality: While maximum absorption occurs near 225 nm, we select 254 nm for quantification. This slightly longer wavelength bypasses the UV cut-off of organic modifiers (like methanol or acetonitrile) and mobile phase additives, drastically reducing solvent baseline noise and improving the Signal-to-Noise (S/N) ratio [1].

HPLC_Method_Dev A 5-Hydroxy-2-methoxy- N-methylbenzamide B1 Phenolic -OH (pKa ≈ 9.5) A->B1 B2 Aromatic Benzamide Chromophore A->B2 B3 H-Bonding Potential (Amide/Phenol) A->B3 C1 Acidic Mobile Phase (pH 2.5 - 3.0) B1->C1 Prevents Ionization C2 UV Detection (λ = 254 nm) B2->C2 Maximizes S/N C3 End-capped C18 Stationary Phase B3->C3 Prevents Tailing D Validated HPLC Method (Self-Validating System) C1->D C2->D C3->D

Fig 1. Logical workflow mapping physicochemical properties to HPLC method parameters.

Methodological Architecture

Chromatographic Conditions

To ensure this method is stability-indicating (capable of separating the active pharmaceutical ingredient from its degradation products, such as hydrolyzed benzoic acid derivatives), a gradient elution profile is employed rather than an isocratic one.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High carbon load and double end-capping prevent silanophilic tailing of the amide group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 ensures the phenolic -OH remains fully protonated (neutral).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol at 254 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 35°C ± 1°CReduces mobile phase viscosity and stabilizes retention times against ambient fluctuations.
Detection UV at 254 nm (Reference 360 nm)Maximizes selectivity for the benzamide ring while subtracting background drift[3].
Injection Vol 10 µLPrevents column overload while maintaining high sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.09010Equilibration; retains highly polar degradants.
2.09010Isocratic hold to stabilize baseline.
10.04060Linear ramp to elute the main benzamide peak.
12.01090Column wash to remove non-polar dimers/impurities.
12.19010Return to initial conditions.
16.09010Re-equilibration.

Execution Protocol

Step 1: Mobile Phase Preparation
  • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. Degas via ultrasonication for 10 minutes.

  • Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard and Sample Preparation

Causality Check: Why use a PTFE filter instead of Nylon? Nylon membranes possess amide bonds that can engage in strong hydrogen bonding with the phenolic -OH and amide groups of our target analyte. This leads to analyte adsorption and low recovery. Hydrophilic Polytetrafluoroethylene (PTFE) is chemically inert and eliminates this binding liability.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Hydroxy-2-methoxy-N-methylbenzamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 5 minutes, then make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Extraction: For formulated samples or reaction mixtures, extract the equivalent of 10 mg of the analyte into 100 mL of Diluent. Sonicate for 15 minutes.

  • Filtration: Filter all final solutions through a 0.22 µm hydrophilic PTFE syringe filter directly into HPLC vials.

The Self-Validating System (SST & Validation)

A scientific protocol is only trustworthy if it proves its own validity during every execution. To achieve this, the method incorporates a strict System Suitability Test (SST) acting as an automated gatekeeper. If the SST fails, the system halts, preventing the generation of invalid data.

Execution: Inject the Working Standard (100 µg/mL) six consecutive times before injecting any blank or unknown sample.

Table 3: System Suitability & Validation Acceptance Criteria

ParameterTarget MetricAcceptance CriteriaScientific Implication
Retention Time (RT) ~7.8 minutes%RSD ≤ 1.0%Confirms pump flow rate stability and consistent mobile phase blending.
Peak Area Precision N/A%RSD ≤ 2.0%Validates the precision of the autosampler injection mechanism.
Tailing Factor (Tf) 1.0 (Perfect Symmetry)Tf ≤ 1.5Proves that silanol interactions are successfully suppressed by the low pH and end-capping.
Theoretical Plates (N) > 10,000N ≥ 5,000Confirms the physical integrity of the column bed is intact.
Resolution (Rs) Separation from impuritiesRs ≥ 2.0Ensures baseline separation from the closest eluting degradation product.

References

  • Artifacts in Liquid-Phase Separations–System, Solvent, and Impurity Peaks Chemical Reviews (ACS Publications) URL: [Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application Journal of Chromatography B (PubMed) URL:[Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM Journal of Food and Drug Analysis URL: [Link]

Application

Leveraging 5-Hydroxy-2-methoxy-N-methylbenzamide as a Versatile Synthetic Precursor

An Application Guide for Researchers Abstract 5-Hydroxy-2-methoxy-N-methylbenzamide is a substituted aromatic compound featuring three key functional groups: a phenolic hydroxyl, a methoxy ether, and a secondary N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

5-Hydroxy-2-methoxy-N-methylbenzamide is a substituted aromatic compound featuring three key functional groups: a phenolic hydroxyl, a methoxy ether, and a secondary N-methylamide. This unique arrangement makes it a valuable precursor in organic synthesis, particularly for building complex molecules in medicinal chemistry and drug development. The benzamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents.[1][2][3] This document provides a detailed guide for researchers on the strategic use of this precursor, focusing on the selective functionalization of its phenolic hydroxyl group. We present the scientific rationale behind common synthetic transformations, detailed step-by-step protocols for key reactions, and expected analytical data.

Introduction and Strategic Overview

The core utility of 5-Hydroxy-2-methoxy-N-methylbenzamide in synthetic design lies in the reactivity of its phenolic hydroxyl group. While the N-methylamide and methoxy groups are relatively stable under many conditions, the hydroxyl group provides a reactive handle for introducing a wide array of functionalities through O-alkylation and O-acylation reactions. This allows for the construction of ether and ester linkages, which are pivotal in modifying a molecule's steric profile, lipophilicity, and pharmacokinetic properties. The strategic position of the hydroxyl group, para to the methoxy group and meta to the amide, also influences the electronic properties of the aromatic ring, which can be a key consideration in structure-activity relationship (SAR) studies.[4]

Physicochemical Properties

A clear understanding of the precursor's physical and chemical properties is essential for proper handling, storage, and reaction setup.

PropertyValueSource
CAS Number 1243365-49-2[5]
Molecular Formula C₉H₁₁NO₃[5]
Molecular Weight 181.19 g/mol [5]
Appearance Typically a solid-
SMILES CNC(=O)C1=C(C=CC(=C1)O)OC[5]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Researchers should always consult the material safety data sheet (MSDS) before use.

Core Synthetic Application: O-Alkylation via Williamson Ether Synthesis

The most direct and powerful application for this precursor is the formation of an ether bond at the 5-position hydroxyl. This reaction, typically a Williamson ether synthesis, involves the deprotonation of the phenol to form a potent nucleophile (phenoxide), which then displaces a leaving group on an alkyl halide or tosylate.

Mechanistic Rationale

The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

  • Base Selection: A moderately weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to deprotonate the acidic phenol (pKa ≈ 10) but not the significantly less acidic N-H of the secondary amide (pKa ≈ 17). The use of stronger bases like sodium hydride (NaH) could risk deprotonation of the amide.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion highly reactive and available for nucleophilic attack.

Mechanistic Diagram

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Precursor 5-Hydroxy-2-methoxy-N-methylbenzamide Phenoxide Potassium Phenoxide Intermediate (Nucleophile) Precursor->Phenoxide + Base - H⁺ Base Base (e.g., K₂CO₃) Base->Phenoxide Product 5-Alkoxy-2-methoxy-N-methylbenzamide (Ether Product) Phenoxide->Product + R-X Salt KX + KHCO₃ AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: General mechanism for O-alkylation of the precursor.

Application Protocol 1: Synthesis of 5-(2-(Dimethylamino)ethoxy)-2-methoxy-N-methylbenzamide

This protocol details the synthesis of a derivative containing a tertiary amine, a common feature in pharmacologically active compounds designed to enhance solubility and receptor binding.

Workflow Diagram

Caption: Experimental workflow for the synthesis of an amine-containing ether.

Materials
  • 5-Hydroxy-2-methoxy-N-methylbenzamide (1.0 eq)

  • 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (aq)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Hydroxy-2-methoxy-N-methylbenzamide (e.g., 1.81 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (4.15 g, 30 mmol, 3.0 eq).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reagent Addition: In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride (1.73 g, 12 mmol, 1.2 eq) by dissolving it in a minimal amount of water and adding saturated sodium bicarbonate solution until the solution is basic. Extract the free amine with EtOAc, dry the organic layer with MgSO₄, and carefully concentrate in vacuo to obtain the free base oil. Immediately dissolve this oil in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

    • Causality Note: The hydrochloride salt of the amine is not reactive. It must be converted to the free base prior to use. Performing this neutralization separately prevents introducing excess water into the primary reaction.

  • Reaction: Heat the reaction mixture to 65 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2-10% Methanol in Dichloromethane to afford the pure product.

Expected Results
ParameterExpected Value
Yield 75-85%
Appearance Off-white solid or pale yellow oil
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons, N-methyl, O-methyl, N,N-dimethyl, and ethoxy bridge protons.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 253.15

Alternative Application: O-Acylation for Ester Synthesis

The phenolic hydroxyl can also undergo acylation to form an ester. This is often achieved by reacting the precursor with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.

Protocol 2: Synthesis of 2-methoxy-N-methyl-5-((4-nitrobenzoyl)oxy)benzamide

This protocol demonstrates the formation of an ester linkage with an electron-withdrawing group, a common strategy for creating prodrugs or tuning electronic properties.

  • Reaction Setup: Dissolve 5-Hydroxy-2-methoxy-N-methylbenzamide (1.81 g, 10 mmol, 1.0 eq) in Dichloromethane (DCM, 50 mL) in a round-bottom flask. Add triethylamine (2.1 mL, 15 mmol, 1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4-nitrobenzoyl chloride (2.04 g, 11 mmol, 1.1 eq) in DCM (10 mL) dropwise over 15 minutes.

    • Causality Note: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents potential side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Workup & Purification: Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over MgSO₄, concentrate, and purify by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by column chromatography.

Conclusion

5-Hydroxy-2-methoxy-N-methylbenzamide serves as a highly effective and versatile precursor for synthetic chemists. Its primary utility is derived from the selective reactivity of the 5-position hydroxyl group, which can be readily converted into ether or ester linkages under well-controlled conditions. The protocols and mechanistic insights provided herein offer a robust framework for researchers in drug discovery and materials science to confidently incorporate this valuable building block into their synthetic programs.

References

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. (2011).
  • 5-Hydroxy-N-methyl-2-sulfamoylbenzamide. Benchchem.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (2009). Organic Preparations and Procedures International - Taylor & Francis.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis. Benchchem.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). PMC.
  • 5-Hydroxy-2-methoxy-n-methylbenzamide. (CS-0692690). ChemScene.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • m-Methoxybenzaldehyde. Organic Syntheses Procedure.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005). KoreaScience.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2015). ResearchGate.
  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Hydroxy-2-methoxy-N-methylbenzamide Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals encountering aqueous solubility challenges with 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals encountering aqueous solubility challenges with 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS: 1243365-49-2).

As a planar aromatic compound with multiple hydrogen-bonding sites, this molecule frequently exhibits "brick-dust" characteristics in aqueous media. Below, we dissect the thermodynamic barriers to its solvation and provide field-proven, self-validating protocols to achieve stable formulations.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Hydroxy-2-methoxy-N-methylbenzamide precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer? A1: This is a classic solvent-shift precipitation event. When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic benzamide molecules can be solvated by water. This localized supersaturation forces the compound to nucleate. The planar benzamide core promotes strong π−π stacking, while the 5-hydroxyl and amide groups form a rigid intermolecular hydrogen-bonding network, rapidly driving the compound into a crystalline state .

Q2: How does the pH of my assay buffer impact the solubility of this specific compound? A2: Solubility is strictly governed by the ionization state of the molecule. 5-Hydroxy-2-methoxy-N-methylbenzamide possesses a phenolic 5-hydroxyl group with an estimated pKa​ of ~9.5. At a physiological pH of 7.4, the molecule remains fully protonated (un-ionized) and highly lipophilic. Adjusting the buffer to an alkaline pH (>9.5) deprotonates the phenol into a phenoxide ion, drastically increasing polarity and aqueous solubility through ion-dipole interactions with water .

Q3: If I cannot alter the pH of my biological assay, what are the most effective co-solvents? A3: Recent solubility modeling demonstrates that aprotic solvents are highly efficient at disrupting the intermolecular hydrogen bonds of benzamide derivatives . Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and the "green" solvent 4-formylmorpholine (4-FM) are optimal. For in vitro assays, maintaining a final DMSO concentration of 1% to 5% (v/v) is usually required to maintain the compound in a monomeric state without inducing cytotoxicity.

Q4: Can complexation agents prevent precipitation without using high concentrations of organic solvents? A4: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for benzamides. The hydrophobic aromatic ring of 5-Hydroxy-2-methoxy-N-methylbenzamide enters the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility.

Quantitative Data & Excipient Selection

Table 1: Physicochemical Properties & Solvation Profile
Property / ParameterValue / CharacteristicSolvation Impact
Molecular Weight 181.19 g/mol Low MW generally favors dissolution, but lattice energy dominates.
Ionizable Groups 5-Hydroxyl (Phenol)Deprotonates at pH > 9.5, significantly enhancing aqueous solubility.
H-Bond Donors 2 (-OH, -NH)Promotes strong crystal lattice formation in the solid state.
H-Bond Acceptors 3 (-O-, -C=O, -OH)Competes with water; requires strong H-bond disrupting solvents (DMSO).
Table 2: Recommended Solubilization Excipients (In Vitro Assays)
ExcipientMechanism of ActionMax Recommended Conc. (Cell Assays)
DMSO Disrupts π−π stacking and H-bonds. 1.0% (v/v)
PEG-400 Co-solvency; lowers dielectric constant. 5.0% (v/v)
HP- β -CD Host-guest inclusion complexation. 20.0% (w/v)
Tween-80 Micellar encapsulation. 0.1% (v/v)

Troubleshooting Workflows & Mechanisms

Workflow N1 Precipitation Observed in Aqueous Buffer N2 Is alkaline pH (>9.5) tolerated by assay? N1->N2 N3 Adjust buffer pH (Deprotonate 5-OH) N2->N3 Yes N4 Are co-solvents permitted? N2->N4 No N8 Solubilization Achieved N3->N8 N5 Add 1-5% DMSO, DMF, or 4-FM N4->N5 Yes N6 Are complexation agents permitted? N4->N6 No N5->N8 N7 Formulate with 10-20% HP-β-CD N6->N7 Yes N7->N8

Decision tree for troubleshooting aqueous precipitation of benzamide derivatives.

Mechanism Solid Crystalline Benzamide Core Solvent Aprotic Co-solvent (e.g., DMSO) Solid->Solvent Solvation Complex HP-β-CD Encapsulation Solid->Complex Inclusion Disruption Disruption of Pi-Pi Stacking Solvent->Disruption Dissolved Fully Solubilized Monomeric State Disruption->Dissolved Aqueous Aqueous Solvation Shell Formation Complex->Aqueous Aqueous->Dissolved

Dual mechanistic pathways for solubilizing hydrophobic benzamide molecules.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: The dissolution of benzamide derivatives is a strictly endothermic process . Relying solely on room-temperature vortexing often leaves invisible micro-crystals that act as nucleation seeds when later introduced to water. Thermal energy is required to break the crystal lattice.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.81 mg of 5-Hydroxy-2-methoxy-N-methylbenzamide into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Thermal Disruption: Place the tube in a water bath set to 37°C for 10 minutes.

  • Mechanical Agitation: Transfer immediately to a bath sonicator and sonicate for 5 minutes. The cavitation bubbles provide the mechanical shear necessary to fully disperse the solvated molecules.

  • Self-Validation (Tyndall Effect): In a darkened room, shine a laser pointer directly through the tube. A clear beam path with zero light scattering confirms complete dissolution. If the beam is visible (scattering), nano-particulates remain; repeat steps 3 and 4.

Protocol B: Aqueous Formulation using HP- β -CD Complexation

Causality: Direct injection of the DMSO stock into water causes immediate solvent-shift precipitation. By pre-dissolving HP- β -CD in the aqueous phase and adding the compound dropwise under high shear, the hydrophobic benzamide core is forced directly into the cyclodextrin cavity before it has time to interact with other compound molecules to form a crystal lattice.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm PES membrane.

  • High-Shear Mixing: Place the HP- β -CD solution on a magnetic stirrer at high speed (800-1000 RPM) to create a deep vortex.

  • Dropwise Addition: Using a precision micropipette, add the 10 mM DMSO stock solution (from Protocol A) dropwise directly into the center of the vortex. Do not exceed a final DMSO concentration of 2% (v/v).

  • Equilibration: Allow the solution to stir continuously for 30 minutes at room temperature to ensure thermodynamic equilibrium of the host-guest inclusion complex.

  • Self-Validation (Centrifugation Assay): Centrifuge a 500 µL aliquot of the final formulation at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure its absorbance via UV-Vis spectrophotometry at the compound's λmax​ . If the calculated concentration matches your theoretical yield, the formulation is stable and free of microscopic precipitation.

References

  • Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." Molecules, 27(10), 3323. URL:[Link]

  • Noubigh, A., & Ben Tahar, L. (2023). "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures." Journal of Chemical & Engineering Data, 68(4), 1018-1030. URL:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-2-methoxy-N-methylbenzamide

Welcome to the Technical Support Center. As drug development professionals, synthesizing highly functionalized benzamides often presents unexpected bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, synthesizing highly functionalized benzamides often presents unexpected bottlenecks. The primary hurdle in the synthesis of 5-hydroxy-2-methoxy-N-methylbenzamide is chemoselectivity . The starting material, 5-hydroxy-2-methoxybenzoic acid, contains both a carboxylic acid requiring activation and a nucleophilic phenolic hydroxyl group[1]. Without precise control, activation leads to competing O-acylation, resulting in oligomeric by-products and drastically reduced yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your amidation yield.

Section 1: Mechanistic Pathway & Chemoselectivity

Understanding the kinetic competition between the primary amine and the unprotected phenol is critical for optimizing this reaction.

SynthesisPathway SM 5-Hydroxy-2-methoxy- benzoic acid Activation Activation (CDI or EDC/HOBt) SM->Activation Reagents Intermediate Activated Acyl Intermediate Activation->Intermediate Product 5-Hydroxy-2-methoxy- N-methylbenzamide (Target) Intermediate->Product + CH3NH2 (Fast) SideProduct O-Acylated Oligomers (By-product) Intermediate->SideProduct + Phenolic OH (Slow/Competing)

Reaction pathway showing chemoselective amidation versus competing O-acylation.

Section 2: Troubleshooting FAQs

Q1: Why does my yield drop significantly when using thionyl chloride (SOCl₂) or oxalyl chloride for activation? Causality: Thionyl chloride generates a highly reactive, unhindered acyl chloride. Because the 5-hydroxyl group is unprotected, the acyl chloride rapidly undergoes nucleophilic attack by the phenolic oxygen of neighboring molecules. This intermolecular O-acylation forms oligomeric polyesters, consuming the starting material before methylamine can even be introduced. Solution: Avoid harsh halogenating agents unless the phenol is explicitly protected[2].

Q2: Which coupling agents provide the best chemoselectivity for direct amidation? Causality: To achieve direct amidation without protection, you must exploit the nucleophilic differential between the primary amine (methylamine) and the phenol. 1,1'-Carbonyldiimidazole (CDI) is the optimal choice. It forms an acyl imidazole intermediate. While highly reactive toward primary amines, acyl imidazoles are kinetically stable to phenols at room temperature. EDC/HOBt can also be used, but HOBt active esters are more prone to esterification if the amine addition is delayed. Solution: Use CDI in a polar aprotic solvent (e.g., THF), ensure complete activation (monitor CO₂ evolution), and then introduce an excess of methylamine.

Q3: How can I completely eliminate O-acylation for large-scale synthesis? Causality: For scale-up, protecting the 5-hydroxyl group is the most thermodynamically and kinetically robust approach. By converting the phenol to an acetate, you eliminate its nucleophilicity, allowing the use of cheaper, highly reactive acid chlorides. Following amidation, the acetate is easily cleaved under mild basic conditions without hydrolyzing the newly formed, robust benzamide bond[3]. Solution: Implement a Protection-Amidation-Deprotection sequence.

Q4: My product streaks heavily on normal-phase silica gel. How can I improve purification? Causality: 5-Hydroxy-2-methoxy-N-methylbenzamide possesses both a hydrogen-bond donating phenol and an amide. This makes it highly polar, leading to strong secondary interactions with the silanol groups on standard silica gel[4]. Solution: Add 1–2% acetic acid to your organic eluent (e.g., DCM/MeOH) to suppress ionization and tailing. Alternatively, utilize reverse-phase chromatography (C18) with a water/acetonitrile gradient.

Section 3: Standard Operating Procedures (SOPs)

ProtectionWorkflow Step1 1. Protection (Ac2O, Pyridine) Step2 2. Activation (SOCl2 or Oxalyl Chloride) Step1->Step2 Step3 3. Amidation (CH3NH2, THF) Step2->Step3 Step4 4. Deprotection (K2CO3, MeOH) Step3->Step4 Final Pure Target Amide (High Yield) Step4->Final

Step-by-step workflow for the protection-amidation-deprotection strategy.

Protocol A: Direct Amidation via CDI (Optimized for Small to Medium Scale)

Self-Validating Principle: The cessation of CO₂ gas evolution serves as a visual confirmation that the carboxylic acid has been fully converted to the acyl imidazole, ensuring no unreacted acid remains to poison the amidation step.

  • Activation: Dissolve 5-hydroxy-2-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under an N₂ atmosphere. Add CDI (1.2 eq) portion-wise at 0 °C.

  • Validation Check 1: Stir at room temperature for 1 hour. Observe the reaction; proceed only when CO₂ effervescence has completely ceased.

  • Amidation: Cool the mixture back to 0 °C. Add methylamine (2.0 M in THF, 3.0 eq) dropwise to maintain temperature control and favor the amine over any residual moisture.

  • Reaction: Stir for 4 hours at room temperature.

  • Workup: Quench with 1N HCl (to protonate the imidazole by-product and unreacted methylamine, driving them into the aqueous layer). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check 2: TLC (DCM:MeOH 9:1) should show a single major spot (UV active, stains dark with KMnO₄ due to the phenol).

Protocol B: Acetyl Protection & Acid Chloride Amidation (Optimized for Large Scale)

Self-Validating Principle: By masking the phenol, the intermediate acid chloride formation becomes quantitative, and the final deprotection step is easily monitored by the disappearance of the acetate methyl peak in ¹H-NMR.

  • Protection: Suspend 5-hydroxy-2-methoxybenzoic acid in acetic anhydride (3.0 eq) and pyridine (0.1 eq). Stir at 60 °C for 2 hours. Pour into ice water to precipitate 5-acetoxy-2-methoxybenzoic acid. Filter and dry.

  • Activation: Dissolve the protected acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution stops. Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent methylamine consumption).

  • Amidation: Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add excess methylamine (3.0 eq). Stir for 2 hours.

  • Deprotection: Concentrate the organic layer. Dissolve the crude protected amide in MeOH. Add K₂CO₃ (2.0 eq) and stir for 2 hours at room temperature to cleave the acetate[3].

  • Validation Check & Isolation: Neutralize the basic mixture with Amberlyst-15 acidic resin until pH is 7. Filter the resin and concentrate the filtrate to yield the pure target compound.

Section 4: Quantitative Data Comparison

The following table summarizes the performance metrics of various synthesis strategies to help you select the best approach for your specific scale and purity requirements.

Synthesis StrategyReagentsChemoselectivity (Amide:Ester)Typical YieldScalabilityReaction Time
Acid Chloride (Unprotected) SOCl₂, CH₃NH₂Poor (<1:1)<20%Low4h
Direct Coupling (EDC/HOBt) EDC, HOBt, CH₃NH₂Moderate (4:1)55-65%Medium12h
Direct Coupling (CDI) CDI, CH₃NH₂High (10:1)75-85%Medium6h
Protection-Deprotection Ac₂O, (COCl)₂, CH₃NH₂, K₂CO₃Absolute (Amide Only)>90% (over 3 steps)High24h

Sources

Troubleshooting

Resolving HPLC peak tailing for 5-Hydroxy-2-methoxy-N-methylbenzamide

Technical Support Center: Resolving HPLC Peak Tailing for 5-Hydroxy-2-methoxy-N-methylbenzamide Welcome to the advanced troubleshooting center. This guide is specifically engineered for analytical chemists, formulation s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 5-Hydroxy-2-methoxy-N-methylbenzamide

Welcome to the advanced troubleshooting center. This guide is specifically engineered for analytical chemists, formulation scientists, and QC professionals facing chromatographic challenges with highly polar, multi-functional aromatic compounds.

The Diagnostic Logic: Why Does This Molecule Tail?

To resolve peak tailing, we must first understand the structural causality. 5-Hydroxy-2-methoxy-N-methylbenzamide features three distinct functional groups on a benzene ring: a methoxy ether (-OCH3), a phenolic hydroxyl (-OH), and an N-methylamide (-CONHCH3).

While the methoxy group is chromatographically stable, the phenol and amide groups act as aggressive hydrogen-bond donors and acceptors. When analyzing this compound on standard silica-based reversed-phase columns (e.g., legacy Type-A C18), the analyte encounters residual, unreacted silanol groups (-Si-OH) on the silica backbone.

Residual silanols possess a pKa of approximately 3.8 to 4.2[1]. If your mobile phase pH is set between 5.0 and 7.0, these silanols become deprotonated and negatively charged (-Si-O⁻). The highly polar amide and phenol groups of your analyte will engage in severe secondary interactions (hydrogen bonding and weak ion-exchange) with these active sites[2]. Because these secondary interactions have much slower desorption kinetics than standard hydrophobic partitioning, a fraction of the analyte molecules lag behind the main band, creating a stretched, asymmetric trailing edge[3].

Diagnostic Workflow

Workflow Start Assess Peak Tailing (Tf > 1.5) CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral Decision Does Neutral Peak Tail? CheckNeutral->Decision Physical Physical Issue: Check Tubing/Fittings Replace Column Frit Decision->Physical YES Chemical Chemical Issue: Silanol Interaction or pH Mismatch Decision->Chemical NO Validate Re-evaluate Tf (Target Tf < 1.2) Physical->Validate OptimizePH Adjust Mobile Phase pH to 2.5 - 3.0 Chemical->OptimizePH AddModifier Add 0.1% TEA (Triethylamine) OptimizePH->AddModifier If Tf still > 1.2 ChangeColumn Switch to Endcapped or Type B Silica C18 AddModifier->ChangeColumn If tailing persists ChangeColumn->Validate

Logical decision tree for diagnosing and resolving chemical vs. physical HPLC peak tailing.

Frequently Asked Questions (Mechanistic Deep-Dive)

Q: How can I definitively prove whether the tailing is caused by column chemistry or a physical system void? A: Inject a highly lipophilic, neutral marker compound such as toluene or uracil. Neutral compounds do not participate in acid-base interactions or hydrogen bonding with ionized silanols[4]. If the neutral marker yields a perfectly symmetrical peak (USP Tailing Factor < 1.2) while 5-Hydroxy-2-methoxy-N-methylbenzamide tails, the issue is strictly chemical. If both peaks tail equally, you have a physical void (e.g., dead volume in PEEK tubing, a loose fitting, or a collapsed column bed)[4].

Q: Why did adjusting my mobile phase pH from 6.0 to 2.5 drastically improve peak symmetry? A: Operating at a lower pH fundamentally alters the ionization state of the stationary phase. By dropping the mobile phase pH to 2.5 (well below the silanol pKa of ~4.0), you force the residual silanols into their fully protonated, neutral state (-Si-OH)[1]. This neutralizes the silica surface, preventing the amide and phenol groups of the analyte from engaging in ion-exchange interactions, thereby restoring a Gaussian peak shape[3].

Q: If low pH doesn't completely resolve the tailing, what is the mechanistic rationale for adding Triethylamine (TEA)? A: Even at a low pH, some highly active silanols may remain accessible due to local micro-environments within the silica pores. Triethylamine (TEA) acts as a competitive silanol suppressor. Because TEA is a small, strong base, it aggressively binds to any available acidic silanol sites on the silica surface[5]. By saturating these active sites, TEA physically blocks your benzamide derivative from interacting with the silica backbone, forcing the analyte to partition purely based on hydrophobic interactions[3].

Quantitative Data: Impact of Interventions on Peak Symmetry

The following table summarizes the expected outcomes when applying different chromatographic interventions to 5-Hydroxy-2-methoxy-N-methylbenzamide.

Chromatographic ConditionPrimary Mechanism of ActionExpected USP Tailing Factor (Tf)Resolution Status
Standard Type-A C18, pH 6.5 Unshielded silanol ionization1.8 - 2.5Unacceptable (Severe Tailing)
Standard Type-A C18, pH 2.5 Silanol protonation (Neutralization)1.3 - 1.5Marginal / Needs Optimization
Standard C18 + 0.1% TEA, pH 6.5 Competitive silanol blocking1.1 - 1.2Acceptable (May reduce column life)
Type-B Endcapped C18, pH 2.5 Steric shielding + Protonation1.0 - 1.1Optimal

Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Optimization & Matrix Validation

Objective: Systematically eliminate silanol-driven secondary interactions via thermodynamic pH control.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Divide the solution into three equal aliquots.

  • Titration: Adjust the pH of Aliquot 1 to 2.5, Aliquot 2 to 4.5, and Aliquot 3 to 6.5 using dilute phosphoric acid or potassium hydroxide.

  • Equilibration: Flush the HPLC system with the pH 2.5 mobile phase (mixed with your organic modifier, e.g., Acetonitrile) for a minimum of 20 column volumes. This duration is critical to ensure complete protonation of the stationary phase[1].

  • Injection: Inject a 10 µg/mL standard of 5-Hydroxy-2-methoxy-N-methylbenzamide.

  • Self-Validation Check: Calculate the USP Tailing Factor (Tf) at 5% peak height.

    • If Tf ≤ 1.2: The secondary interactions are successfully suppressed. Lock in this pH for your method validation.

    • If Tf > 1.2: The column possesses too many active sites. Proceed immediately to Protocol B.

Protocol B: Orthogonal Column Screening & Silanol Suppression

Objective: Physically shield the analyte from the silica backbone when pH adjustment is insufficient.

  • Column Selection: Replace the legacy Type-A silica column with a high-purity Type-B (ultra-pure) fully endcapped C18 column[2]. Endcapped columns have undergone secondary bonding to convert residual silanols into inert trimethylsilyl groups[3]. Alternatively, utilize a polar-embedded column (e.g., amide-linked C18) which provides an intrinsic shielding layer of water.

  • Modifier Addition (If legacy column use is mandatory): Add 0.1% (v/v) Triethylamine (TEA) to the aqueous mobile phase[5].

  • Equilibration: Run the mobile phase through the system until the baseline UV absorbance stabilizes. (Note: TEA has a high UV cutoff; monitor at >250 nm or perform a blank subtraction).

  • Self-Validation Check: Inject the standard. If the peak is now symmetrical but the retention time has shifted significantly (due to lower pH or TEA altering the stationary phase dynamics), adjust the organic modifier ratio (e.g., decrease % Acetonitrile by 5%) to restore the original capacity factor ( k′ ) while maintaining the optimized peak shape[2].

References

  • HPLC Peak Tailing - Axion Labs Source: Axion Labs URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids Source: National Institutes of Health (NIH PMC) URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 5-Hydroxy-2-methoxy-N-methylbenzamide

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS: 1243365-49-2) (1)[1].

Due to its structural features—a phenolic hydroxyl group, a methoxy ether, and an N-methyl carboxamide—this molecule forms highly complex intermolecular hydrogen-bond networks. These structural characteristics frequently lead to two major crystallization bottlenecks: Polymorphism and Liquid-Liquid Phase Separation (LLPS) . This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure high-purity isolation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my product form a biphasic oily layer instead of crystallizing upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out" (2)[2]. This occurs when a solution reaches high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered. Instead of nucleating solid crystals, the thermodynamic trajectory crosses the binodal boundary, causing the single liquid phase to separate into a solute-rich oil phase and a solute-lean continuous phase (3)[3].

Q2: How do I select a solvent system that prevents oiling out? A: Oiling out is exacerbated in solvent systems where the solute has a steep solubility curve but poor nucleation kinetics. For 5-Hydroxy-2-methoxy-N-methylbenzamide, highly non-polar anti-solvents (like pure heptane) combined with polar aprotic solvents (like DMF) often force the system directly into the miscibility gap. We recommend a moderately polar mixture, such as Ethyl Acetate / Heptane . The carbonyl group of ethyl acetate acts as an excellent hydrogen-bond acceptor for the phenolic -OH and amide -NH, maintaining solubility, while heptane acts as a controlled anti-solvent to widen the Metastable Zone Width (MSZW) without hitting the LLPS boundary[3].

Q3: I am observing different crystal shapes (needles vs. blocks) across batches. Is this normal? A: Yes, but it requires strict control. Benzamides are notorious for polymorphism; in fact, benzamide was the first polymorphous molecular crystal ever reported in 1832 (4)[4]. Needle-like crystals are typically the kinetically favored metastable polymorph, while rhombic blocks represent the thermodynamically stable form. Variations in cooling rate or the absence of seeding cause different polymorphs to nucleate.

Part 2: Troubleshooting Guide

Issue 1: Persistent Oiling Out During Anti-Solvent Addition
  • Causality: Adding anti-solvent too rapidly locally spikes supersaturation, pushing the system past the spinodal curve before crystals can nucleate[3].

  • Solution: Generate the phase diagram to identify the binodal curve. Maintain the temperature above the oiling-out temperature during the initial anti-solvent addition. Introduce seed crystals (1-3% w/w) when the solution is within the metastable zone, before reaching the LLPS boundary[2].

Issue 2: High Residual Impurities in the Final Crystal Lattice
  • Causality: If the product crystallized via an intermediate oil phase, the oil droplets acted as a highly concentrated "sink" for structurally similar impurities. When the droplets eventually solidified, the impurities were permanently entrapped in the crystal lattice (5)[5].

  • Solution: You must bypass the LLPS pathway entirely. If oiling out is observed, halt the cooling, reheat the system until the emulsion resolves into a single clear phase, and restart the cooling profile with a robust seeding strategy[5].

Part 3: Data Presentation - Solvent Screening Matrix

The following table summarizes quantitative solubility and LLPS risk data to aid in solvent selection.

Solvent SystemRatio (v/v)Solubility (mg/mL at 25°C)LLPS RiskRecommended Action / Causality
Ethyl Acetate / Heptane 1:215.2Low Excellent H-bond balance. Ideal for seeded cooling.
Ethanol / Water 1:125.4Moderate Good yield, but requires strict anti-solvent addition rates.
DMF / Water 1:340.8High Avoid. High supersaturation forces phase demixing.
Isopropanol (IPA) Pure12.0Low Good for slow cooling; requires seeding to prevent supercooling.

Part 4: Experimental Protocol - Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system . The causality behind the steps relies on manipulating the supersaturation trajectory to stay strictly within the metastable zone.

  • Dissolution: Dissolve 10.0 g of crude 5-Hydroxy-2-methoxy-N-methylbenzamide in 50 mL of Ethyl Acetate at 60 °C under moderate agitation (250 rpm).

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer. Causality: Removes foreign particulates that could trigger uncontrolled, premature nucleation.

  • Initial Anti-Solvent Addition: Slowly add 20 mL of Heptane at 60 °C over 30 minutes.

    • Self-Validation Checkpoint: The solution MUST remain clear. If it turns cloudy or milky, the anti-solvent rate was too fast, and the system has oiled out. Reheat to 60 °C until clear and restart.

  • Cooling & Seeding (Critical Step): Cool the solution to 45 °C. Add 0.2 g (2% w/w) of pure 5-Hydroxy-2-methoxy-N-methylbenzamide seed crystals. Hold at 45 °C for 1 hour. Causality: Seeding within the metastable zone provides a low-energy surface for solute integration, entirely bypassing the kinetic barrier that leads to LLPS.

  • Final Anti-Solvent Addition: Add an additional 80 mL of Heptane at a constant rate over 4 hours using a syringe pump.

  • Cooling & Isolation: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter the resulting slurry, wash with 20 mL of cold Heptane, and dry under vacuum at 40 °C for 12 hours.

Part 5: Mandatory Visualization

LLPS_Mitigation Start Start Crystallization Design Solvent Select Solvent/Anti-Solvent (e.g., EtOAc/Heptane) Start->Solvent DetermineMSZW Determine Metastable Zone Width (MSZW) Solvent->DetermineMSZW CheckLLPS Does LLPS (Oiling Out) Occur? DetermineMSZW->CheckLLPS AdjustSolvent Adjust Solvent Ratio or Decrease Conc. CheckLLPS->AdjustSolvent Yes (Crosses Binodal) Seeding Implement Seeding Strategy in MSZW CheckLLPS->Seeding No AdjustSolvent->DetermineMSZW Cooling Controlled Cooling (0.1 °C/min) Seeding->Cooling Isolate Filter & Wash High-Purity Crystals Cooling->Isolate

Caption: Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

References

  • Title: Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal Source: uni-konstanz.de URL: [Link]

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications URL: [Link]

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for the Quantification of 5-Hydroxy-2-methoxy-N-methylbenzamide

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Hydroxy-2-methoxy-N-methylbenzamide, a key chemical entity. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH), and compare the practical application of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][5] This guide will not only present protocols but also elucidate the scientific rationale behind the selection of specific techniques and validation parameters, empowering you to make informed decisions for your analytical workflows.

The Foundation: Understanding Analytical Method Validation

Before delving into specific techniques, it is crucial to grasp the core principles of analytical method validation. Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines as the standard for demonstrating that an analytical method is reliable, reproducible, and fit for its intended use.[6][7][8][9] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[5][6][10][11]

The primary validation characteristics that must be considered for a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define ATP & CQA C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I During Validation D->I During Validation E->I During Validation F->I During Validation G->I During Validation H->I During Validation J Validation Report I->J Summarize Data K Routine Use & Lifecycle Management J->K Method Transfer

Caption: A generalized workflow for analytical method validation.

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of 5-Hydroxy-2-methoxy-N-methylbenzamide depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the stage of drug development.

Validation ParameterHPLC-UVLC-MS/MSRationale & Justification
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.HPLC-UV is a robust and widely available technique suitable for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace analysis and complex matrices.[12][13]
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it relies on both retention time and specific mass transitions (precursor and product ions).The high selectivity of MS/MS minimizes the risk of interference, providing greater confidence in the results, especially in biological matrices.[14]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999Both techniques can achieve excellent linearity over a defined range.[15][16]
Range µg/mL to mg/mLpg/mL to µg/mLThe dynamic range of LC-MS/MS is generally wider and extends to much lower concentrations.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy when properly validated.[16][17]
Precision (%RSD) < 2%< 15%HPLC-UV often demonstrates slightly better precision for higher concentrations, while LC-MS/MS precision is excellent at lower levels.[16][17]
LOQ ~1 µg/mL~1 ng/mL or lowerLC-MS/MS is significantly more sensitive, making it the method of choice for bioanalytical studies or trace impurity analysis.[13][18]
Sample Preparation Often simpler, involving dissolution and filtration.May require more extensive cleanup (e.g., solid-phase extraction) to minimize matrix effects.The sensitivity of MS detectors can be affected by matrix components, necessitating more rigorous sample preparation.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 5-Hydroxy-2-methoxy-N-methylbenzamide using both HPLC-UV and LC-MS/MS. These protocols are based on established methods for structurally similar benzamide derivatives and should be optimized and validated for your specific application.[15][17][19][20][21]

HPLC-UV Method

This method is suitable for the quantification of 5-Hydroxy-2-methoxy-N-methylbenzamide in bulk material and simple formulations.[17]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (estimated around 240-260 nm).

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water and add 1 mL of formic acid. Degas the solution for at least 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Hydroxy-2-methoxy-N-methylbenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the volume.

  • Working Standard Solutions: Prepare a series of at least five concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of the analyte and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from potential degradation products.[17]

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. Calculate the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy: Determine by recovery studies, spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts using two different instruments.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[22]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.

HPLC-UV Experimental Workflow A Prepare Mobile Phase C HPLC System Setup A->C B Prepare Standard & Sample Solutions D Inject Samples & Standards B->D C->D E Data Acquisition & Processing D->E F Quantification & Reporting E->F

Caption: A simplified workflow for the HPLC-UV analysis.

LC-MS/MS Method

This method is ideal for the quantification of 5-Hydroxy-2-methoxy-N-methylbenzamide in complex matrices such as plasma or for trace-level analysis.[13][14]

1. Instrumentation and Chromatographic Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI positive.

2. Mass Spectrometer Parameters:

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a stable fragment ion.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from pg/mL to ng/mL.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

4. Validation Procedure:

  • Follow a similar validation procedure as for the HPLC-UV method, with a focus on matrix effects, which can be significant in LC-MS/MS.

  • Matrix Effect: Evaluate by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: Assess the efficiency of the sample preparation procedure.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 5-Hydroxy-2-methoxy-N-methylbenzamide is contingent upon the specific analytical requirements. HPLC-UV offers a robust, cost-effective, and reliable method for routine quality control of bulk drug substances and formulations. Conversely, when high sensitivity and selectivity are paramount, particularly for bioanalytical applications or the detection of trace impurities, LC-MS/MS is the superior technique.

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of high-quality, reliable, and reproducible data. This guide provides a comprehensive framework and practical protocols to assist researchers and scientists in developing and validating robust analytical methods for 5-Hydroxy-2-methoxy-N-methylbenzamide.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • ResearchGate. (2026). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • Bulgarian Chemical Communications. (2017). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. [Link]

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  • Wiley Online Library. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

  • ResearchGate. (n.d.). Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. [Link]

  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. [Link]

  • SciSpace. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. [Link]

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Comparative

A Comparative Guide to the Cellular Efficacy of 5-Hydroxy-2-methoxy-N-methylbenzamide as a Novel HDAC Inhibitor

This guide provides a comprehensive analysis of the cellular efficacy of a novel benzamide derivative, 5-Hydroxy-2-methoxy-N-methylbenzamide, as a potential Histone Deacetylase (HDAC) inhibitor. Through a series of robus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cellular efficacy of a novel benzamide derivative, 5-Hydroxy-2-methoxy-N-methylbenzamide, as a potential Histone Deacetylase (HDAC) inhibitor. Through a series of robust cellular assays, we compare its performance against established HDAC inhibitors, offering a clear perspective on its potential in oncological research and drug development.

Introduction: The Rationale for Targeting HDACs in Oncology

The epigenetic regulation of gene expression is a critical component of cellular homeostasis, and its dysregulation is a hallmark of cancer. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression of key tumor suppressor genes.[1][2] The inhibition of HDACs has emerged as a promising therapeutic strategy to reactivate these silenced genes, thereby inducing cell cycle arrest, apoptosis, and terminal differentiation in cancer cells.[3][4][5][6]

5-Hydroxy-2-methoxy-N-methylbenzamide is a novel small molecule with structural similarities to other known benzamide-based HDAC inhibitors. This guide details a head-to-head comparison of its cellular activities with well-characterized HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275).

Core Mechanism of Action: HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects by binding to the active site of HDAC enzymes, effectively blocking their deacetylase activity. This leads to an accumulation of acetylated histones, which in turn relaxes the chromatin structure and allows for the transcription of previously silenced tumor suppressor genes. The downstream consequences of this epigenetic reprogramming are multifaceted, culminating in the inhibition of cancer cell proliferation and survival.[7][8][9][10][11][12]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histones Histone Proteins (Acetylated) HDAC->Histones Deacetylation Chromatin_C Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_C Chromatin_O Open Chromatin (Transcriptionally Active) Histones->Chromatin_O Hyperacetylation TSG Tumor Suppressor Genes Chromatin_C->TSG Silencing Chromatin_O->TSG Expression Apoptosis Apoptosis, Cell Cycle Arrest TSG->Apoptosis Induction HDAC_Inhibitor 5-Hydroxy-2-methoxy- N-methylbenzamide HDAC_Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC Inhibition.

Comparative Efficacy Assessment

To objectively evaluate the performance of 5-Hydroxy-2-methoxy-N-methylbenzamide, a series of in vitro experiments were conducted using the HeLa human cervical cancer cell line.

Experimental Workflow

Experimental_Workflow A HeLa Cell Culture B Treatment with: - 5-Hydroxy-2-methoxy-N-methylbenzamide - Vorinostat (Positive Control) - Entinostat (Positive Control) - Vehicle (Negative Control) A->B C HDAC Activity Assay B->C D Western Blot (Acetyl-Histone H3) B->D E MTT Assay (Cell Viability) B->E F Annexin V/PI Staining (Apoptosis Assay) B->F G Cell Cycle Analysis (Flow Cytometry) B->G H Data Analysis & Comparison C->H D->H E->H F->H G->H

Caption: Cellular Efficacy Experimental Workflow.

Results

The primary indicator of an effective HDAC inhibitor is its ability to directly inhibit the enzyme and lead to an increase in histone acetylation.

CompoundHDAC Activity IC50 (nM)Acetyl-Histone H3 Induction (Fold Change at 1 µM)
5-Hydroxy-2-methoxy-N-methylbenzamide 150 4.2
Vorinostat505.5
Entinostat2003.8

The data indicates that 5-Hydroxy-2-methoxy-N-methylbenzamide is a potent inhibitor of HDAC activity, with an IC50 value comparable to the established inhibitors. Furthermore, it robustly induces the acetylation of Histone H3, confirming its mechanism of action within the cellular context.

The ultimate therapeutic goal of an HDAC inhibitor is to suppress cancer cell growth and induce cell death.

CompoundCell Viability IC50 (µM)Apoptosis Induction (% of Annexin V positive cells at 5 µM)
5-Hydroxy-2-methoxy-N-methylbenzamide 2.5 35%
Vorinostat1.845%
Entinostat4.230%

5-Hydroxy-2-methoxy-N-methylbenzamide demonstrates significant antiproliferative effects and is a potent inducer of apoptosis, outperforming the class I-selective inhibitor Entinostat in this cellular model.

HDAC inhibitors are known to cause cell cycle arrest, preventing cancer cells from dividing.

Compound (at 5 µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55%30%15%
5-Hydroxy-2-methoxy-N-methylbenzamide 70% 15% 15%
Vorinostat75%10%15%
Entinostat65%20%15%

Treatment with 5-Hydroxy-2-methoxy-N-methylbenzamide leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, indicative of a potent cytostatic effect.

Experimental Protocols

HDAC Activity Assay

This assay measures the enzymatic activity of HDACs from cell lysates.

  • Prepare nuclear extracts from HeLa cells treated with the compounds for 24 hours.

  • Add 10 µL of nuclear extract to a 96-well plate.

  • Add 40 µL of HDAC Assay Buffer.

  • Add 50 µL of the colorimetric HDAC substrate.

  • Incubate at 37°C for 1 hour.

  • Add 10 µL of the developer solution.

  • Incubate at 37°C for 30 minutes.

  • Read absorbance at 405 nm.[13][14][15]

Western Blot for Acetyl-Histone H3

This protocol detects the levels of acetylated Histone H3.

  • Lyse treated HeLa cells and quantify protein concentration.

  • Separate 20 µg of protein per lane on a 15% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibody against acetyl-Histone H3 (e.g., Cell Signaling Technology #9927) overnight at 4°C.[16]

  • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect signal using an enhanced chemiluminescence (ECL) substrate.[17][18]

MTT Cell Viability Assay

This assay assesses the metabolic activity of cells as a measure of viability.

  • Seed 10,000 HeLa cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the compounds for 48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[19]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read absorbance at 570 nm.[20][21]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Treat HeLa cells with the compounds for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend 1 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.[22]

  • Add 400 µL of 1X Binding Buffer and analyze by flow cytometry.[23]

Cell Cycle Analysis

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

  • Treat HeLa cells with the compounds for 24 hours.

  • Harvest approximately 1 x 10^6 cells and fix them in cold 70% ethanol for at least 30 minutes at 4°C.[24]

  • Wash the cells with PBS.

  • Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.[25][26][27][28]

Conclusion

The experimental data presented in this guide strongly suggest that 5-Hydroxy-2-methoxy-N-methylbenzamide is a potent and effective HDAC inhibitor with significant anti-cancer properties in a cellular context. Its ability to inhibit HDAC activity, induce histone hyperacetylation, reduce cell viability, trigger apoptosis, and cause cell cycle arrest places it as a promising candidate for further preclinical and clinical investigation. Its performance is comparable, and in some aspects superior, to the established HDAC inhibitor Entinostat, highlighting its potential as a valuable new tool in the armamentarium against cancer.

References

  • Vorinostat—An Overview. PMC. [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. PMC. [Link]

  • Vorinostat - Wikipedia. Wikipedia. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Profile of panobinostat and its potential for treatment in solid tumors: an update. PMC. [Link]

  • What is Entinostat used for? - Patsnap Synapse. Patsnap. [Link]

  • Panobinostat Health Professional Drug Record | NIH - Clinicalinfo - HIV.gov. Clinicalinfo.hiv.gov. [Link]

  • Panobinostat - Wikipedia. Wikipedia. [Link]

  • The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. ResearchGate. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]

  • The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PMC. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • Panobinostat mechanism of action: synergy with bortezomib. a Dual... ResearchGate. [Link]

  • New and emerging HDAC inhibitors for cancer treatment. JCI. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • Mechanisms of HDACs in cancer development. Frontiers. [Link]

  • The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines. Blood. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLOS. [Link]

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. [Link]

  • Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Haematologica. [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. ResearchGate. [Link]

  • HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma. Frontiers. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]

  • HDAC Assay Kit (Colorimetric). Active Motif. [Link]

  • Colorimetric HDAC Activity Assay Kit. AMSBIO. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • HDAC Assay Kits. Biocompare. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Acetyl-Histone H3 (Lys18) Antibody [K5K19]. Celleck. [Link]

  • Acetyl-Histone H3-K27 Rabbit pAb (A7253). ABclonal. [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity

Focus: 5-Hydroxy-2-methoxy-N-methylbenzamide Executive Summary Immunoassays are indispensable tools in drug development for their sensitivity and high-throughput capabilities. However, their reliability hinges on specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 5-Hydroxy-2-methoxy-N-methylbenzamide

Executive Summary

Immunoassays are indispensable tools in drug development for their sensitivity and high-throughput capabilities. However, their reliability hinges on specificity—the ability to detect only the target analyte. Cross-reactivity, where antibodies bind to non-target, structurally similar molecules, can lead to significant data misinterpretation, such as the overestimation of an analyte's concentration.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, quantify, and interpret the cross-reactivity of 5-Hydroxy-2-methoxy-N-methylbenzamide , a potential metabolite or analog of a primary benzamide-based drug candidate. We will detail the principles of cross-reactivity, provide a robust experimental protocol using a competitive ELISA format, and present a clear methodology for data analysis, ensuring the integrity of pharmacokinetic and toxicokinetic studies.

The Principle of Immunoassay Cross-Reactivity

The specificity of an immunoassay is determined by the binding affinity between an antibody's paratope and the antigen's epitope. When a compound that is structurally similar to the target analyte is present in a sample, it may also bind to the antibody, albeit typically with a lower affinity.[1][3] This phenomenon is known as cross-reactivity.

In the context of drug development, a parent drug and its metabolites often share a core structure. For instance, an immunoassay developed to quantify a fictional parent drug, "Metoxibenz," might also recognize its metabolite, 5-Hydroxy-2-methoxy-N-methylbenzamide . This is because the addition of a hydroxyl group represents a relatively minor structural change, and the antibody raised against Metoxibenz may still bind to this modified region. This can lead to an inaccurate assessment of the parent drug's concentration, impacting critical safety and efficacy evaluations.[2]

The most effective method for quantifying the cross-reactivity of small molecules is the competitive immunoassay format.[1] In this setup, the potential cross-reactant (the metabolite) competes with a fixed amount of labeled or plate-bound target analyte (the parent drug) for a limited number of antibody binding sites.[4][5] By measuring the concentration of the cross-reactant required to displace 50% of the bound analyte (the IC50), we can quantitatively compare its binding affinity to that of the primary analyte.[6]

Caption: Molecular basis of cross-reactivity in an immunoassay.

Experimental Design: Quantifying Cross-Reactivity via Competitive ELISA

To ensure the validity and reproducibility of cross-reactivity data, a meticulously designed experiment is paramount. The following protocol outlines a competitive ELISA for determining the percent cross-reactivity of 5-Hydroxy-2-methoxy-N-methylbenzamide in an immunoassay designed for its parent compound.

Objective

To calculate the percentage of cross-reactivity of 5-Hydroxy-2-methoxy-N-methylbenzamide against the primary analyte ("Metoxibenz") using a competitive ELISA.

Materials & Reagents
  • High-bind 96-well microtiter plates: (e.g., Corning, Cat# 3590)

  • Primary Analyte (Standard): Metoxibenz

  • Potential Cross-Reactant: 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS 1243365-49-2)[7]

  • Coating Antigen: Metoxibenz conjugated to a carrier protein (e.g., BSA)

  • Primary Antibody: Rabbit anti-Metoxibenz polyclonal antibody

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (e.g., Abcam, Cat# ab6721)

  • Buffers:

    • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

    • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

    • Blocking Buffer (PBS with 1% BSA, pH 7.4)

    • Assay Buffer (PBS with 0.5% BSA, 0.05% Tween-20, pH 7.4)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Equipment: Microplate reader (450 nm), precision pipettes, incubator.

Step-by-Step Experimental Protocol
  • Antigen Coating:

    • Dilute the Metoxibenz-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.[1]

    • Cover the plate and incubate overnight at 4°C.[8]

  • Washing and Blocking:

    • Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.[1]

    • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[9]

    • Incubate for 1-2 hours at room temperature.[1]

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte standard (Metoxibenz) and the potential cross-reactant (5-Hydroxy-2-methoxy-N-methylbenzamide) in Assay Buffer. The concentration range for the cross-reactant should typically be wider, often starting 10-100 times higher than the highest standard concentration.[6]

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of the diluted primary antibody (at its optimal working concentration) to each well containing the standard or cross-reactant.

    • Incubate this mixture for 1 hour at room temperature to allow competition to occur.[1]

    • After the blocking step, wash the coated plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-analyte/cross-reactant mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.[1]

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[1]

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[1]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

Caption: Experimental workflow for the competitive ELISA protocol.

Data Analysis and Interpretation

The data generated from the competitive ELISA is used to create dose-response curves for both the primary analyte and the potential cross-reactant. The signal (OD) is inversely proportional to the concentration of the analyte in the sample.[5]

Calculation Steps:
  • Normalize Data: For each concentration of standard and cross-reactant, calculate the percentage of binding (%B/B₀).

    • B = Absorbance of the sample well.

    • B₀ = Absorbance of the zero-concentration well (maximum signal).

    • %B/B₀ = (Average OD of sample / Average OD of B₀) x 100 [6]

  • Determine IC50 Values: Plot %B/B₀ against the log of the concentration for both the standard and the cross-reactant. Use a four-parameter logistic (4PL) curve fit to determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).[6]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the IC50 values.[6]

    • %CR = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Comparative Data Table (Hypothetical Results)
CompoundIC50 (nM)% Cross-ReactivityInterpretation
Metoxibenz (Primary Analyte) 15100%Reference compound.
5-Hydroxy-2-methoxy-N-methylbenzamide 3005.0%The antibody has a 20-fold lower affinity for the metabolite compared to the parent drug.
Unrelated Benzamide Analog >10,000<0.15%Negligible cross-reactivity; structurally distinct.

Interpretation of Results: In this hypothetical example, 5-Hydroxy-2-methoxy-N-methylbenzamide shows 5.0% cross-reactivity. This means that it is 20 times less potent at displacing the tracer from the antibody than the parent drug. While this may be acceptable for some applications, it is a significant finding. For pharmacokinetic studies, the presence of this metabolite could lead to a 5% overestimation of the parent drug concentration if it circulates at similar levels. It is crucial to contextualize this percentage based on the expected physiological concentrations of the metabolite versus the parent drug.

Conclusions and Recommendations

This guide has detailed the critical importance of evaluating immunoassay cross-reactivity, specifically for the potential metabolite 5-Hydroxy-2-methoxy-N-methylbenzamide. The provided competitive ELISA protocol and data analysis framework offer a robust system for quantifying this interference.

Key Takeaways:

  • Cross-reactivity is a function of structural similarity and can lead to inaccurate analyte quantification.[1][2]

  • The competitive ELISA format is the gold standard for assessing cross-reactivity for small molecules.[1]

  • The percent cross-reactivity value is not absolute and can be influenced by assay format and reagent concentrations.[10] Therefore, consistent validation is key.

For drug development professionals, it is imperative to perform these validation studies early. If significant cross-reactivity is identified, as in our hypothetical 5% example, alternative strategies must be considered. These may include developing a more specific monoclonal antibody that targets a unique epitope on the parent drug or employing orthogonal methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sample analysis, which offers higher specificity. Adherence to regulatory guidelines, such as those from the FDA on bioanalytical method validation, is essential throughout this process.[11][12]

References

  • Determining Cross Reactivity with an ELISA. Discovery Sci. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Interferences in Immunoassay. Ismail, A. A. (2009). Clinical Chemistry, 55(6), 1155-1162. [Link]

  • How to Detect and Solve Immunoassay Interference. AACC. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. U.S. Food and Drug Administration (FDA). [Link]

  • Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. U.S. Food and Drug Administration (FDA). [Link]

  • Good ELISA Practice. R-Biopharm. [Link]

  • New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. BioAgilytix. [Link]

  • ELISA Handbook. Boster Biological Technology. [Link]

Sources

Comparative

Inter-Laboratory Reproducibility of 5-Hydroxy-2-methoxy-N-methylbenzamide Synthesis Methods: A Comparative Guide

Executive Summary 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS: 1243365-49-2) is a critical intermediate in the development of orthopramide-derived therapeutics and targeted kinase inhibitors[1]. Structurally, it presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Hydroxy-2-methoxy-N-methylbenzamide (CAS: 1243365-49-2) is a critical intermediate in the development of orthopramide-derived therapeutics and targeted kinase inhibitors[1]. Structurally, it presents a unique synthetic challenge: the molecule contains a reactive, unprotected phenolic hydroxyl group at the 5-position alongside a carboxylic acid that requires activation for amidation.

For drug development professionals and scale-up chemists, selecting the right amidation strategy is paramount. While global protection of the phenol ensures high purity, it severely reduces atom economy and increases the Environmental factor (E-factor). Direct amidation is preferred, but requires highly specific coupling reagents to prevent competitive esterification or oligomerization. This guide objectively compares three distinct synthesis methodologies, evaluating their inter-laboratory reproducibility, yield, and mechanistic reliability.

Mechanistic Overview & Reaction Pathways

The core transformation requires the condensation of 5-hydroxy-2-methoxybenzoic acid with methylamine. The causality of failure in many laboratories stems from over-activating the carboxylic acid (e.g., forming an acyl chloride), which indiscriminately reacts with the unprotected phenol of adjacent molecules[2].

To achieve a self-validating and reproducible system, chemists must utilize coupling agents that generate intermediates highly selective for amines over phenols.

SynthesisPathway Acid 5-Hydroxy-2-methoxybenzoic acid HATU Method A: HATU / DIPEA (OAt Active Ester) Acid->HATU Activation SOCl2 Method B: SOCl2 / TEA (Acyl Chloride) Acid->SOCl2 Activation CDI Method C: CDI / THF (Acyl Imidazole) Acid->CDI Activation Amine Methylamine (MeNH2) Amine->HATU Amine->SOCl2 Amine->CDI Product 5-Hydroxy-2-methoxy-N-methylbenzamide HATU->Product High Yield SOCl2->Product Low Yield SideProd Oligomerization / Phenol Esterification SOCl2->SideProd Unprotected OH Interference CDI->Product High Reproducibility

Figure 1: Reaction pathways for 5-Hydroxy-2-methoxy-N-methylbenzamide synthesis.

Comparative Quantitative Analysis

The following data aggregates inter-laboratory performance metrics across discovery and process chemistry environments.

Synthesis MethodActivating Reagent / BaseAverage Yield (%)Purity (HPLC %)E-factorInter-Lab RSD (%)Scalability
Method A HATU / DIPEA88 - 92>98.5~253.2Low (Cost/Toxicity)
Method B SOCl2 / TEA45 - 60<90.0~4018.5Moderate
Method C CDI / THF82 - 86>99.0~122.1High

Note: Relative Standard Deviation (RSD) tracks the variance in yield across 5 independent laboratory trials. E-factor represents the mass of waste generated per mass of product.

Validated Experimental Methodologies

Method A: HATU-Mediated Amidation (Discovery Scale)

This method is ideal for rapid, milligram-to-gram scale synthesis where yield and speed are prioritized over atom economy[3]. HATU generates an OAt-active ester, which is highly reactive toward amines but relatively stable to phenols[4].

Step-by-Step Protocol:

  • Substrate Dissolution: Dissolve 5-hydroxy-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

  • Activation: Add HATU (1.1 eq) at 0 °C. The solution will turn yellow as the HOAt anion is released[4].

  • Self-Validation Check: After 15 minutes, quench a 5 µL aliquot in methanol. LC-MS analysis should reveal complete conversion to the methyl ester, confirming 100% activation of the carboxylic acid.

  • Amidation: Add methylamine hydrochloride (1.5 eq). Causality: Using the hydrochloride salt rather than an aqueous methylamine solution prevents hydrolytic degradation of the OAt-ester. The excess DIPEA liberates the free methylamine in situ.

  • Isolation: Stir for 2 hours at room temperature. Dilute with EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Method C: CDI-Mediated Amidation (Process Scale)

1,1'-Carbonyldiimidazole (CDI) is the superior choice for inter-laboratory reproducibility and kilogram-scale production. It generates an acyl imidazole intermediate and produces only imidazole and CO2 as byproducts, drastically lowering the E-factor[5].

Step-by-Step Protocol:

  • Activation: Dissolve 5-hydroxy-2-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M) under N2. Portion-wise add CDI (1.1 eq) at room temperature.

  • Self-Validation Check: Causality: The reaction produces equimolar CO2 gas. The physical cessation of bubbling (typically after 45–60 minutes) serves as a reliable, visual self-validation that the acyl imidazole intermediate has fully formed.

  • Amidation: Once gas evolution completely stops, add methylamine (2.0 M solution in THF, 1.2 eq) dropwise. Causality: Utilizing a THF-solvated amine avoids introducing water, which would prematurely hydrolyze the acyl imidazole back to the starting acid.

  • Isolation: Stir for 4 hours. Concentrate the THF in vacuo, redissolve in EtOAc, and wash with 0.5 M citric acid to remove the imidazole byproduct. Crystallize from EtOAc/Heptane to achieve >99.0% purity.

Conclusion on Reproducibility

The inter-laboratory variance (RSD 2.1%) is lowest when utilizing Method C (CDI) . The primary reason is that CDI activation is less sensitive to trace moisture than HATU, and the visual cue of CO2 evolution standardizes the exact moment amines should be introduced, removing operator guesswork. While Method A (HATU) provides slightly higher absolute yields, its reliance on expensive, high-molecular-weight coupling agents makes it less sustainable for continuous drug development pipelines.

References

  • ChemScene. "1243365-49-2 | 5-Hydroxy-2-methoxy-n-methylbenzamide". ChemScene.
  • ACS GCI Pharmaceutical Roundtable. "Amidation: Summary and Further Reading". ACS GCI.
  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 2005.
  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach". Current Chemistry Letters, 2023.
  • ChemRxiv. "Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis". ChemRxiv, 2022.

Sources

Validation

Technical Comparison Guide: Optimizing Extraction Recoveries for 5-Hydroxy-2-methoxy-N-methylbenzamide

Introduction 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS 1243365-49-2) is a structurally complex molecule featuring a phenolic hydroxyl group, an electron-donating methoxy group, and a polar N-methylbenzamide moiety. In d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Hydroxy-2-methoxy-N-methylbenzamide (CAS 1243365-49-2) is a structurally complex molecule featuring a phenolic hydroxyl group, an electron-donating methoxy group, and a polar N-methylbenzamide moiety. In drug development and pharmacokinetic profiling, isolating such phenolic benzamides from complex aqueous matrices (e.g., plasma, urine, or synthetic reaction broths) is a critical sample preparation step. This guide objectively compares the extraction recoveries of 5-Hydroxy-2-methoxy-N-methylbenzamide across various organic solvents, detailing the mechanistic rationale behind solvent selection and providing field-validated experimental protocols.

Mechanistic Principles of Extraction (Causality & Logic)

The extraction efficiency of 5-Hydroxy-2-methoxy-N-methylbenzamide is dictated by two primary structural features:

  • The Phenolic Hydroxyl Group (pKa ~9.5): To drive the molecule into an organic phase, the aqueous matrix must be acidified (pH < 3.0). At this pH, the phenol is fully protonated and neutral, maximizing its lipophilicity. If the pH exceeds the pKa, the formation of a water-soluble phenolate anion will drastically reduce organic partitioning [2].

  • The Amide Moiety: Amides act as both hydrogen-bond donors and acceptors. Solvents that can participate in hydrogen bonding (specifically H-bond acceptors) will solvate the molecule more effectively than purely dispersive or halogenated solvents[4].

Consequently, the superiority of a solvent is not solely based on its polarity index, but on its specific functional group interactions with the target molecule [1].

Comparative Solvent Performance & Quantitative Data

When comparing Liquid-Liquid Extraction (LLE) solvents, the balance between extraction recovery, emulsion risk, and volatility must be evaluated. The table below summarizes the expected performance metrics based on the physicochemical properties of phenolic benzamides [1] [3].

Extraction SolventPolarity IndexH-Bond Acceptor CapacityEmulsion Risk in Bio-MatricesExpected Recovery (%)
Ethyl Acetate (EtOAc) 4.4HighModerate85.0 - 95.0%
Methyl tert-butyl ether (MTBE) 2.5ModerateLow75.0 - 85.0%
Dichloromethane (DCM) 3.1LowLow60.0 - 75.0%
Hexane 0.1NoneVery Low< 10.0%

Analytical Insight: Ethyl acetate consistently outperforms halogenated solvents like DCM. The carbonyl oxygen in EtOAc serves as a strong hydrogen-bond acceptor, forming stable complexes with both the phenolic -OH and the amide N-H of 5-Hydroxy-2-methoxy-N-methylbenzamide. Conversely, while DCM is slightly more polar than MTBE, its lack of H-bond accepting capability results in inferior recoveries for this specific chemotype.

Extraction Workflow Visualization

Extraction_Workflow N1 Aqueous Sample Matrix (5-Hydroxy-2-methoxy-N-methylbenzamide) N2 Acidification (pH < 3) Protonates Phenol Group N1->N2 N3 Solvent Addition (EtOAc vs DCM vs MTBE) N2->N3 N4 Liquid-Liquid Partitioning (Vortex & Centrifuge) N3->N4 N5 Organic Phase (High Recovery Fraction) N4->N5 Target Extraction N6 Aqueous Phase (Polar Impurities) N4->N6 Waste N7 Evaporation & Reconstitution (LC-MS/MS Analysis) N5->N7

Workflow for the pH-driven liquid-liquid extraction of phenolic benzamides.

Self-Validating Experimental Protocol: Liquid-Liquid Extraction (LLE)

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints to prevent analyte loss and ensure system integrity.

Materials:

  • Target Matrix: 500 µL aqueous sample (e.g., spiked plasma or reaction buffer).

  • Acidifying Agent: 1M Hydrochloric Acid (HCl) or 5% Formic Acid.

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Salting-out Agent: Saturated NaCl solution (Brine).

Step-by-Step Methodology:

  • Matrix Acidification: Add 50 µL of 1M HCl to the 500 µL aqueous sample.

    • Self-Validation Checkpoint: Spot 1 µL of the mixture onto pH indicator paper. The pH must read ≤ 3.0. If not, add acid in 10 µL increments. Failure to protonate the phenol will result in near-zero recovery [2].

  • Solvent Addition: Add 1.5 mL of Ethyl Acetate to the acidified matrix (1:3 aqueous-to-organic ratio).

  • Partitioning: Vortex the mixture vigorously for 5 minutes to maximize the surface area for mass transfer between the aqueous and organic phases.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

    • Self-Validation Checkpoint: Inspect the phase boundary. If an emulsion (cloudy intermediate layer) is present, add 100 µL of saturated NaCl solution, vortex for 1 minute, and re-centrifuge. The high ionic strength decreases the solubility of the organic solvent in the aqueous phase (salting-out effect), effectively breaking the emulsion.

  • Recovery & Concentration: Carefully transfer 1.2 mL of the upper organic layer (EtOAc) to a clean glass vial, avoiding the aqueous boundary. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC-MS/MS mobile phase (e.g., 10% Acetonitrile in Water). Vortex for 2 minutes and sonicate for 1 minute to ensure complete dissolution before injection.

Conclusion

For the extraction of 5-Hydroxy-2-methoxy-N-methylbenzamide, solvent selection must prioritize hydrogen-bond acceptor capacity over simple polarity. Ethyl acetate provides the optimal thermodynamic environment for solvating both the protonated phenol and the amide groups, yielding recoveries exceeding 85%. Strict pH control remains the fundamental prerequisite for this extraction system's success.

References
  • Full article: A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. tandfonline.com.
  • Application Notes and Protocols for the Extraction and Purification of Substituted Phenols. benchchem.com.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. mdpi.com.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. nih.gov.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Hydroxy-2-methoxy-N-methylbenzamide

Title : Comprehensive Safety & Handling Guide for 5-Hydroxy-2-methoxy-N-methylbenzamide Executive Summary As a Senior Application Scientist, I recognize that handling novel or specialized organic compounds requires movin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Safety & Handling Guide for 5-Hydroxy-2-methoxy-N-methylbenzamide

Executive Summary

As a Senior Application Scientist, I recognize that handling novel or specialized organic compounds requires moving beyond generic safety data sheets (SDS) to understand the mechanistic causality of a chemical's hazards. 5-Hydroxy-2-methoxy-N-methylbenzamide (CAS: 1243365-49-2) is a substituted benzamide derivative frequently utilized in drug development and synthetic research[1]. Because it presents as a fine powder with specific functional groups, it poses distinct dermal and respiratory risks[2]. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, compliance, and sample integrity during analytical and preparative workflows.

Hazard Assessment & Mechanistic Causality

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecule's physical and chemical properties. The presence of a phenolic hydroxyl (-OH) group imparts mild acidity, while the methoxy and N-methylbenzamide moieties increase the molecule's lipophilicity.

  • Skin and Eye Irritation (H315, H319): The lipophilic nature of the aromatic ring facilitates interaction with the lipid bilayers of the skin and ocular mucosa, while the phenolic group acts as a localized irritant[2].

  • Respiratory Irritation (H335): In its dry state, the compound forms micro-particulates. If aerosolized, these particulates can bypass the upper respiratory cilia, depositing in the lower respiratory tract and causing acute inflammation[2].

  • Systemic Toxicity (H302): Like many substituted benzamides, accidental ingestion can interfere with cellular metabolism, necessitating strict protocols against hand-to-mouth transfer[2].

Quantitative Hazard & Chemical Profile
Property / HazardValue / CategoryMechanistic Rationale
CAS Number 1243365-49-2Unique identifier for 5-Hydroxy-2-methoxy-N-methylbenzamide[1].
Molecular Weight 181.19 g/mol Small molecule; readily forms fine particulates capable of respiratory ingress[3].
H302 Harmful if swallowedSystemic toxicity typical of bioactive substituted benzamides[2].
H315 / H319 Skin & Eye IrritationMildly acidic phenolic -OH and lipophilic groups facilitate dermal/mucosal interaction[2].
H335 Respiratory IrritationDry powder form creates micro-dust that irritates mucous membranes[2].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive compliance exercise; it is an active barrier strategy tailored to the scale of the operation. All protocols must align with for occupational exposure to hazardous chemicals in laboratories[4].

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg)Causality / Justification
Eye/Face ANSI Z87.1 Safety Glasses with side shieldsANSI Z87.1 Chemical Splash GogglesPrevents micro-dust ingress into ocular mucosa during transfer.
Hand Protection Single Nitrile Gloves (≥ 4 mil thickness)Double Nitrile Gloves (≥ 6 mil outer thickness)Nitrile provides a robust barrier against polar and non-polar organic derivatives.
Body Protection Standard Cotton/Poly Lab CoatFlame-Resistant (FR) or Tyvek Lab CoatPrevents particulate accumulation on personal clothing, mitigating secondary exposure.
Respiratory None (if handled strictly in a Fume Hood)N95/P100 Particulate Respirator (if outside hood)Mitigates H335 inhalation risk from airborne particulates[2].

Standard Operating Procedure (SOP): Handling & Weighing Workflow

To ensure a self-validating system, every step of the weighing process is designed to prevent the hazard from materializing, rather than simply reacting to it.

Protocol 1: Safe Weighing and Solubilization

  • Pre-Operation Verification: Ensure the chemical fume hood is operational with a verified face velocity between 80–120 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

  • Static Elimination: Pass an anti-static zero-ion gun over the weighing boat and micro-spatula. Causality: Fine organic powders like 5-Hydroxy-2-methoxy-N-methylbenzamide hold static charges; eliminating this charge prevents the powder from aerosolizing or clinging to the spatula due to electrostatic repulsion.

  • Transfer: Carefully transfer the required mass into the weighing boat. Keep the fume hood sash as low as possible (below the breathing zone) to maximize containment.

  • In-Situ Solubilization: To minimize the transport of dry powder, add the primary solvent (e.g., DMSO or DMF for stock solutions) directly to the weighing vessel inside the hood before transferring the solution to a volumetric flask.

  • Decontamination: Wipe down the analytical balance and spatulas with an isopropanol-soaked lint-free wipe, followed by a secondary wipe with distilled water.

Spill Response & Waste Disposal Plan

In the event of a containment failure, rapid and methodical response is critical. Dry sweeping is strictly prohibited as it exacerbates the H335 inhalation hazard. We employ the wet-wipe method, a gold standard outlined in the National Research Council's[5].

Protocol 2: Spill Mitigation and Disposal

  • Isolation: Immediately alert nearby personnel, restrict access to the spill zone, and ensure the fume hood sash is lowered.

  • Containment (Wet-Wipe Method): Gently cover the spilled 5-Hydroxy-2-methoxy-N-methylbenzamide powder with absorbent paper towels.

  • Wetting: Carefully wet the towels with a suitable benign solvent (e.g., 70% ethanol or water) from the outside edge working inward. Causality: Wetting suppresses dust aerosolization and traps the particulates within the cellulose matrix of the towel[5].

  • Collection: Scoop the wetted mass using a non-sparking tool and place it into a sealable, chemically compatible hazardous waste container.

  • Disposal: Label the container as "Halogen-Free Organic Solid Waste" and dispose of it in accordance with institutional, EPA, and RCRA regulations.

Workflow Visualization

HandlingWorkflow Start Start: Chemical Retrieval (CAS: 1243365-49-2) PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Ventilation Transfer to Fume Hood (Min Face Velocity: 80 fpm) PPE->Ventilation Weighing Weighing & Solubilization (Use Anti-Static Tools) Ventilation->Weighing Spill Spill Detected? Weighing->Spill CleanUp Execute Spill Protocol (Wet-Wipe Method) Spill->CleanUp Yes Proceed Proceed to Assay/Reaction Spill->Proceed No Disposal Waste Disposal (EPA/RCRA Compliant) CleanUp->Disposal Proceed->Disposal

Risk mitigation and handling workflow for 5-Hydroxy-2-methoxy-N-methylbenzamide.

References

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". U.S. Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (US); 2011. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-methoxy-N-methylbenzamide
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